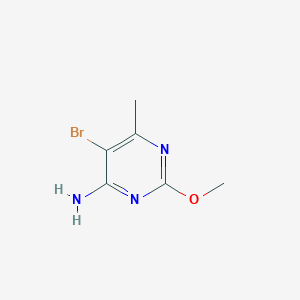![molecular formula C29H59NO2 B15250938 N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
N-[(2R)-2-hydroxyheptadecyl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-2-hydroxyheptadecyl]dodecanamide is a complex organic compound with significant applications in various scientific fields. It is a type of fatty amide, characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxyheptadecyl]dodecanamide typically involves the reaction of dodecanoic acid with 2-aminoheptadecanol under specific conditions. The process includes:
Esterification: Dodecanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoheptadecanol to form the amide. This reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-2-hydroxyheptadecyl]dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters.
Aplicaciones Científicas De Investigación
N-[(2R)-2-hydroxyheptadecyl]dodecanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and functional properties
Mecanismo De Acción
The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]dodecanamide involves its interaction with cell membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing signaling pathways and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar in structure but with a shorter hydrocarbon chain.
N,N-bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups, offering different chemical properties
Uniqueness
N-[(2R)-2-hydroxyheptadecyl]dodecanamide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions and stability in various applications. This makes it particularly useful in formulations requiring long-lasting effects and robust performance.
Propiedades
Fórmula molecular |
C29H59NO2 |
|---|---|
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
N-[(2R)-2-hydroxyheptadecyl]dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32)/t28-/m1/s1 |
Clave InChI |
WTQWTKLHSAHXCK-MUUNZHRXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


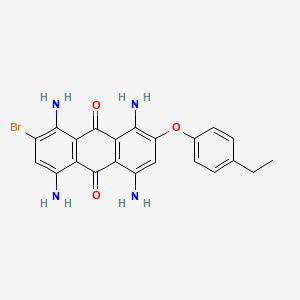
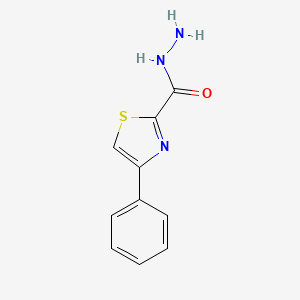
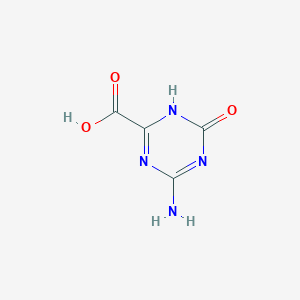
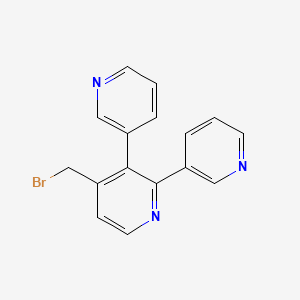
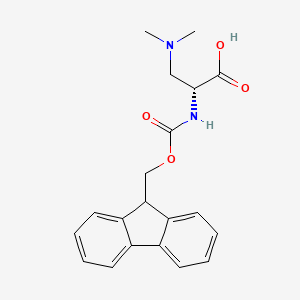
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
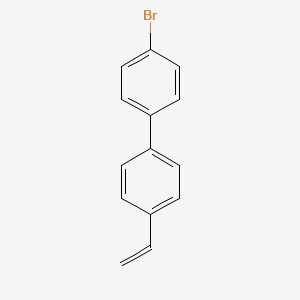
![Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
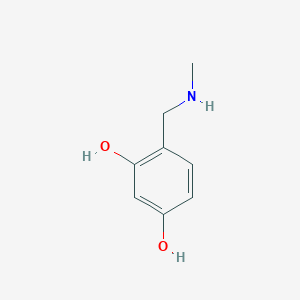
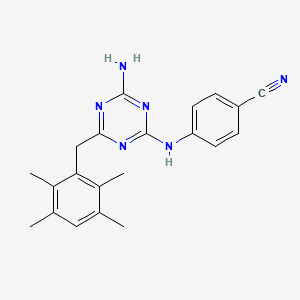
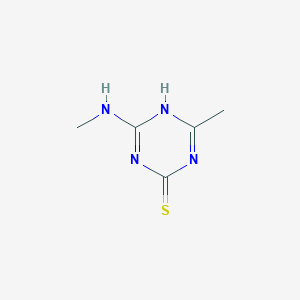
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
